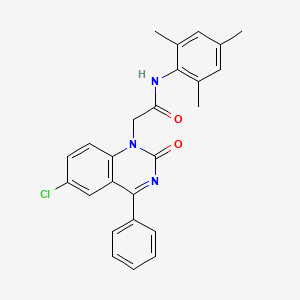
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H22ClN3O2 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the quinazoline family, known for its diverse biological activities. Quinazolines have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- A quinazoline core , which consists of fused benzene and pyrimidine rings.
- A chloro substituent at the 6-position.
- An oxo group at the 2-position.
- An acetanilide moiety , which enhances its lipophilicity and potential interactions with biological targets.
Biological Activities
Research indicates that quinazoline derivatives exhibit various pharmacological effects. The specific compound under consideration has been associated with several activities:
-
Antimicrobial Activity
- Quinazoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli .
- The compound's unique structural features may enhance its antimicrobial efficacy compared to simpler analogs.
-
Anticancer Properties
- Quinazolines are recognized for their potential in cancer therapy. They may act by inhibiting specific signaling pathways involved in tumor growth and proliferation.
- Studies have reported that certain quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that the compound could be evaluated for similar properties .
-
Anti-inflammatory Effects
- Some quinazoline derivatives have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological activity of This compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
| Enzyme Target | Activity |
|---|---|
| Cholinesterase | IC50 values indicate potential as a cholinesterase inhibitor |
| Squalene Synthase | Exhibits inhibition in liver cells |
Case Studies
Several studies have investigated the biological activities of quinazoline derivatives similar to the target compound:
- Antimicrobial Screening : A study evaluated various quinazoline derivatives against bacterial strains, revealing that some exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics .
- Cytotoxicity Assays : Research on related compounds showed promising results in inhibiting the growth of cancer cell lines, indicating potential therapeutic applications in oncology .
- Inflammation Models : In vivo studies demonstrated that certain quinazoline derivatives reduced inflammatory markers in animal models, supporting their use in treating inflammatory diseases.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-15-11-16(2)23(17(3)12-15)27-22(30)14-29-21-10-9-19(26)13-20(21)24(28-25(29)31)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUPNIFWJINLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














